10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Description
10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione is a tricyclic compound featuring a rigid azatricyclo[5.2.1.0²,⁶]decene core substituted with a benzhydrylidene (diphenylmethylene) group at position 10 and a 4-methylphenyl group at position 2. This structure confers unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
10-benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO2/c1-18-12-14-21(15-13-18)30-28(31)26-22-16-17-23(27(26)29(30)32)25(22)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,22-23,26-27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEVHHQWYHZHNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves a series of cycloaddition reactions. One common method includes the use of norbornene derivatives as starting materials, which undergo cycloaddition with various reagents to form the tricyclic core. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the cycloaddition process . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Functionalization Reactions
The compound’s structure allows targeted modifications at reactive sites:
Substitution at the Benzhydrylidene Group
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Halogenation : Chlorination or bromination can occur at the benzhydrylidene moiety under electrophilic conditions. For instance, dichloro derivatives of analogous compounds have been synthesized for anticancer applications.
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Methoxylation : Methoxy groups may replace hydrogen atoms via nucleophilic substitution, enhancing solubility or bioactivity.
Modifications at the Azatricyclo Core
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Reduction of Dione Groups : The 3,5-dione groups can be reduced to diols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Alkylation/Acylation : The nitrogen atom in the 4-aza position undergoes alkylation or acylation to introduce side chains, as seen in derivatives with piperazine or acetyl groups .
Reactivity Insights
The compound’s reactivity is influenced by its electron-deficient tricyclic core and steric hindrance from bulky substituents:
Analytical Validation
Reaction products are confirmed via:
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Agent
The compound has been identified as a potential neuroprotective agent due to its ability to modulate NMDA receptors and voltage-gated calcium channels. By influencing calcium ion influx, it can protect neurons from excitotoxicity, which is critical in conditions like Alzheimer's disease and other neurodegenerative disorders.
Anticancer Potential
Studies have suggested that derivatives of this compound may exhibit anticancer properties. The unique tricyclic structure allows for interactions with various molecular targets involved in cancer cell proliferation and survival pathways .
Materials Science
Polymer Development
The stability and structural properties of 10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione make it suitable for the development of advanced materials such as polymers and resins. Its unique chemical structure could enhance the mechanical and thermal properties of these materials.
Nanotechnology Applications
Research indicates potential applications in nanotechnology, where the compound's properties could be harnessed for drug delivery systems or as components in nanoscale devices due to its stability and reactivity.
Biological Research
Cell Signaling Studies
The compound's interaction with specific molecular targets makes it valuable in biological research related to cell signaling and apoptosis. It has been used to study pathways involved in cell survival and death, providing insights into the mechanisms of various diseases .
Pharmacological Studies
Due to its unique structure, it serves as a model compound for pharmacological studies aimed at understanding drug-receptor interactions and the development of new therapeutic agents .
Mechanism of Action
The compound exerts its effects primarily through the modulation of NMDA receptors and voltage-gated calcium channels. By binding to these receptors, it can influence calcium ion influx, which is crucial in various cellular processes. This modulation can protect neurons from excitotoxicity, a condition that leads to cell damage and death due to excessive stimulation by neurotransmitters like glutamate .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
The azatricyclo[5.2.1.0²,⁶]decene scaffold is shared among several derivatives, with variations in substituents at positions 4 and 10 driving differences in bioactivity and physicochemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Impact of Substituents on Bioactivity
Position 4 Modifications
- However, this substitution reduces polarity compared to electron-withdrawing groups (e.g., Cl in ), which may limit solubility in aqueous media .
- Amino/Arylidene Groups (e.g., ): Compounds with benzylideneamino substituents exhibit pronounced antiviral and antipsychotic activities due to enhanced interactions with viral proteases or neurotransmitter receptors .
Position 10 Modifications
- Benzhydrylidene vs. Oxa-Bridge: The benzhydrylidene group in the target compound and parent analogue contributes to π-π stacking interactions, favoring binding to hydrophobic enzyme pockets. In contrast, oxa-bridged derivatives (e.g., ) show improved solubility but reduced CNS penetration due to increased polarity .
Biological Activity
10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound notable for its unique structural features and potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, antiviral, and anticancer properties based on diverse research findings.
Structural Characteristics
The compound is characterized by a tricyclic structure with azatricycle and phenyl substituents, which contribute to its biological activity. The presence of multiple functional groups allows for diverse interactions within biological systems.
Biological Activity Overview
Research has indicated that derivatives of this compound exhibit significant biological activities, including:
- Antibacterial Activity : Studies have demonstrated that certain derivatives show strong inhibition against various bacterial strains.
- Antifungal Activity : The compound has also been evaluated for its effectiveness against fungal pathogens.
- Antiviral Activity : Certain derivatives have shown promise in inhibiting viral replication.
- Anticancer Properties : The compound exhibits cytotoxic effects against cancer cell lines.
Antibacterial and Antifungal Activity
A study assessing the antibacterial and antifungal properties of 10-diphenylmethylene derivatives found that several compounds displayed significant activity against a range of microorganisms. The disk diffusion method was employed to measure the growth inhibition zones, with minimal inhibitory concentrations (MICs) determined for the most active agents .
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
Antiviral Activity
The antiviral potential of the compound was explored through in vitro studies against HIV-1 and other viruses. Derivatives were tested for cytotoxicity alongside their antiviral effects. For instance, compounds demonstrated varying degrees of activity against different viral classes, including significant inhibition of Bovine Viral Diarrhea Virus (BVDV) and Yellow Fever Virus (YFV) .
| Virus | IC50 (µg/mL) | CC50 (µg/mL) | Therapeutic Index |
|---|---|---|---|
| HIV-1 | 15 | >500 | >33 |
| BVDV | 5 | >400 | >80 |
| YFV | 6 | >500 | >83 |
Anticancer Properties
The anticancer effects of the compound were assessed using various cancer cell lines. In one study, it was found that certain derivatives induced apoptosis in MDA-MB-231 breast cancer cells, with significant alterations in microtubule organization observed . The cytotoxicity assays indicated that these compounds could inhibit cell proliferation effectively.
Case Studies
- Study on Antiviral Properties : A series of arylpiperazine derivatives based on the azatricyclo framework were synthesized and tested against HIV-1 and other viruses. Compounds showed promising antiviral activity, particularly against BVDV and YFV .
- Cytotoxicity Evaluation : In vitro assays revealed that selected derivatives had high cytotoxicity against cancer cell lines with low toxicity to non-cancerous cells, indicating potential for selective targeting in cancer therapy .
Q & A
Q. What are the standard synthetic routes for preparing 10-Benzhydrylidene-4-(4-methylphenyl)-4-azatricyclo[5.2.1.0²⁶]dec-8-ene-3,5-dione?
The compound is typically synthesized via a Diels-Alder reaction between 6,6-diphenylfulvene and maleimide, followed by functionalization with substituted benzaldehydes under reflux conditions. Key steps include:
- Refluxing with sodium acetate in glacial acetic acid for 12–14 hours to form benzylidene derivatives .
- Purification via recrystallization from ethanol or DMF-acetic acid mixtures .
- Yield optimization (e.g., 64% for analogous compounds) requires precise stoichiometry and controlled temperature .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Characterization relies on:
- ¹H/¹³C NMR : To identify proton environments (e.g., δ 2.62 ppm for N-CH₃) and carbonyl/carbonitrile groups (δ 162.2 ppm for C=O) .
- IR spectroscopy : Peaks at 1721 cm⁻¹ (C=O) and 1633 cm⁻¹ (C=N) confirm functional groups .
- Mass spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 803 for derivatives) .
- X-ray crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., O—H⋯O interactions) .
Q. How is the antimicrobial activity of this compound evaluated?
Biological activity is tested against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) using standardized MIC (Minimum Inhibitory Concentration) assays. Viral activity is assessed against flaviviruses (e.g., Yellow Fever Virus) and retroviruses (e.g., HIV-1) in cell-based models .
Advanced Research Questions
Q. How can synthetic methodologies be optimized to enhance yield and enantiomeric purity?
Advanced strategies include:
- Catalytic asymmetric synthesis : Employ chiral catalysts during Diels-Alder reactions to control stereochemistry .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 14 hours to 2 hours for analogous compounds) .
- Solvent engineering : Using DMF-acetic acid mixtures improves solubility of intermediates .
Q. What mechanistic insights explain the compound’s antiviral activity against flaviviruses?
The compound likely inhibits viral RNA polymerase or protease activity, as suggested by its structural similarity to NM 108 (2'-ß-methyl-guanosine), a known antiviral agent. Computational docking studies can validate binding to viral enzymes .
Q. How do structural modifications influence bioactivity?
- Benzhydrylidene substituents : Electron-withdrawing groups (e.g., nitro) enhance antifungal activity by increasing electrophilicity .
- Azatricyclo core rigidity : The fused ring system improves membrane permeability, as observed in spirocyclic analogs .
- 4-Methylphenyl group : Hydrophobic interactions with bacterial lipid bilayers enhance Gram-positive activity .
Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicity?
Follow the INCHEMBIOL framework:
- Abiotic studies : Measure hydrolysis/photodegradation rates under simulated environmental conditions .
- Biotic studies : Use Daphnia magna or algae models to evaluate acute toxicity (LC₅₀/EC₅₀) .
- Tiered risk assessment : Combine persistence (half-life) and bioaccumulation (log P) data to prioritize ecotoxicological risks .
Q. How can crystallographic data resolve discrepancies in reported bioactivity?
Conflicting activity data (e.g., variable MICs against Candida) may arise from polymorphic forms. Single-crystal X-ray studies (R factor = 0.040) reveal hydrogen-bonding patterns that influence solubility and target binding .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?
Link SAR to:
Q. How can contradictory data in antimicrobial assays be systematically addressed?
Apply the following protocol:
- Standardize inoculum size : Ensure consistent CFU/mL across assays .
- Cross-validate with reference strains : Compare results against ATCC controls (e.g., S. aureus ATCC 25923) .
- Statistical analysis : Use ANOVA to distinguish biological variability from methodological errors (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
